molecular formula C6H8O6P2 B1211518 Benzenediphosphonic acid CAS No. 37451-80-2

Benzenediphosphonic acid

Cat. No.: B1211518
CAS No.: 37451-80-2
M. Wt: 238.07 g/mol
InChI Key: NNJPAMQRBHASEV-UHFFFAOYSA-N
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Description

Benzenediphosphonic acid, also known as 1,4-benzenediphosphonic acid, is an organic compound with the molecular formula C6H8O6P2. It consists of a benzene ring substituted with two phosphonic acid groups at the 1 and 4 positions. This compound is known for its ability to form coordination polymers and metal-organic frameworks, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenediphosphonic acid can be synthesized through several methods. One common approach involves the reaction of benzene with phosphorus trichloride and water, followed by oxidation. Another method includes the reaction of benzene with phosphorus pentachloride and subsequent hydrolysis. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzenediphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted benzenes .

Mechanism of Action

The mechanism of action of benzenediphosphonic acid involves its ability to chelate metal ions and form stable complexes. In biological systems, it binds to hydroxyapatite in bones, inhibiting osteoclast-mediated bone resorption. This action is similar to that of bisphosphonates, which are used to treat bone diseases. The compound’s ability to form coordination polymers and metal-organic frameworks is due to its phosphonic acid groups, which can coordinate with metal ions to create stable structures .

Comparison with Similar Compounds

Uniqueness: Benzenediphosphonic acid is unique due to its ability to form stable coordination polymers and metal-organic frameworks. Its phosphonic acid groups provide strong binding sites for metal ions, making it highly effective in applications such as catalysis and gas storage. Additionally, its ability to bind to hydroxyapatite in bones makes it valuable in medical applications .

Properties

IUPAC Name

(2-phosphonophenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6P2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPAMQRBHASEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958554
Record name 1,2-Phenylenebis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37451-80-2
Record name Benzene-1,4-diphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037451802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Phenylenebis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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